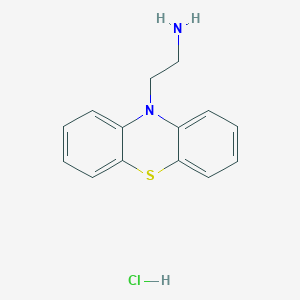

2-(10H-phenothiazin-10-yl)ethan-1-amine hydrochloride

Description

Molecular Architecture and Crystallographic Analysis

The compound crystallizes in a monoclinic system with space group P2₁/n, as confirmed by single-crystal X-ray diffraction studies. Unit cell parameters include a = 8.8248(3) Å, b = 16.5758(4) Å, c = 11.8216(4) Å, and β = 103.951(3)°, with four molecules per unit cell (Z = 4). The phenothiazine core adopts a bent "butterfly" conformation, with a dihedral angle of 126.87° between the benzene rings.

The ethylamine side chain exhibits a gauche conformation, with C–N bond lengths of 1.452(3) Å (N–C1) and 1.467(3) Å (C1–C2). Protonation occurs at the tertiary amine nitrogen, forming a N⁺–H···Cl⁻ hydrogen bond (2.89 Å). Key crystallographic parameters are summarized below:

| Parameter | Value | Source |

|---|---|---|

| Space group | P2₁/n | |

| Unit cell volume (ų) | 1678.23(9) | |

| N–C bond length (Å) | 1.452(3) | |

| Dihedral angle (°) | 126.87 |

Hirshfeld surface analysis reveals dominant C–H···Cl (23.4%) and N–H···Cl (18.7%) interactions stabilizing the crystal lattice. π-Stacking interactions are absent due to steric hindrance from the ethylamine substituent.

Properties

IUPAC Name |

2-phenothiazin-10-ylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2S.ClH/c15-9-10-16-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)16;/h1-8H,9-10,15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAVBLPLCRGKRCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10638959 | |

| Record name | 2-(10H-Phenothiazin-10-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10638959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50971-79-4 | |

| Record name | 2-(10H-Phenothiazin-10-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10638959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(10H-phenothiazin-10-yl)ethan-1-amine hydrochloride typically involves the reaction of phenothiazine with ethylene diamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2-(10H-phenothiazin-10-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Properties

Recent studies have indicated that phenothiazine derivatives, including 2-(10H-phenothiazin-10-yl)ethan-1-amine hydrochloride, exhibit significant anticancer activity. In vitro studies have shown that these compounds can modulate various neurotransmitter activities and possess cytotoxic effects against liver cancer cells. For instance, a study highlighted the synthesis of novel phenothiazine derivatives and their screening for anticancer activity in liver cancer models, demonstrating promising results in both in vitro and in vivo settings using zebrafish embryos .

2. Neuromodulatory Effects

Phenothiazines are known for their role as antipsychotic agents due to their ability to modulate dopaminergic and cholinergic signaling pathways. The compound under discussion has been shown to influence cholinesterase activity, which is crucial for neurotransmission. A study indicated that certain phenothiazine derivatives could enhance cholinesterase activity in a dose-dependent manner while exhibiting lower toxicity profiles in vertebrate models .

3. Antioxidant Activity

Another significant application of 2-(10H-phenothiazin-10-yl)ethan-1-amine hydrochloride is its antioxidant properties. Research has demonstrated that phenothiazine derivatives can protect cells from oxidative stress, making them potential candidates for developing therapeutic agents aimed at oxidative stress-related diseases .

Material Science Applications

1. Electroluminescent Materials

Phenothiazine derivatives are also utilized in the development of synthetic dyes and electroluminescent materials. The unique electronic properties of these compounds allow them to be integrated into organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Case Studies

Mechanism of Action

The mechanism of action of 2-(10H-phenothiazin-10-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to affect neurotransmitter systems in the brain, which may contribute to its potential therapeutic effects. The compound can bind to receptors and enzymes, modulating their activity and leading to various physiological responses .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride

- CAS Registry Number : 5934-20-3 (hydrochloride salt)

- Molecular Formula : C₁₄H₁₅N₂S·HCl

- Molecular Weight : 294.82 g/mol

Structural Features: The compound consists of a phenothiazine core (a tricyclic heterocyclic system with sulfur and nitrogen) linked to an ethylamine chain, where the terminal amine is protonated as a hydrochloride salt. The phenothiazine moiety confers aromaticity and planar geometry, enabling π-π stacking interactions, while the ethylamine side chain modulates solubility and receptor binding .

Applications: Phenothiazine derivatives are widely studied for their psychoactive properties, particularly as dopamine receptor antagonists. This compound is a structural analog of antipsychotic drugs like promethazine and promazine, though its specific pharmacological profile remains under investigation .

Comparison with Similar Compounds

Structural Analogs and Their Key Features

A comparative analysis of structurally related phenothiazine derivatives is summarized below:

Structural Impact on Pharmacological Activity

- Side Chain Length: Ethylamine (target compound) vs. Branched chains (promethazine) increase lipophilicity and alter distribution in lipid-rich tissues .

Substituent Effects :

Hydrochloride Salt :

Research Findings and Clinical Relevance

- Promazine : Oxidized metabolites (e.g., promazine sulfoxide) exhibit reduced activity, highlighting the importance of the amine group for efficacy .

Biological Activity

2-(10H-phenothiazin-10-yl)ethan-1-amine hydrochloride, a derivative of phenothiazine, has garnered attention for its diverse biological activities. This compound is structurally related to antipsychotic drugs and has shown potential in various therapeutic applications, including anticancer activity and neuromodulation. This article reviews the biological activity of this compound, highlighting research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical formula of 2-(10H-phenothiazin-10-yl)ethan-1-amine hydrochloride is . The compound features a phenothiazine core, which is known for its interactions with various neurotransmitter systems.

Anticancer Properties

Recent studies have demonstrated that phenothiazine derivatives exhibit significant cytotoxic effects against various cancer cell lines. In particular, 2-(10H-phenothiazin-10-yl)ethan-1-amine hydrochloride has been tested in vitro against liver cancer cells.

Key Findings:

- Cytotoxicity: The compound showed dose-dependent cytotoxicity in liver cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation.

- Mechanism of Action: It modulates cholinergic signaling pathways and has been observed to increase cholinesterase activity in a dose-dependent manner, which may contribute to its anticancer effects .

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| Hep3B | 5.97 | Significant inhibition |

| SkHep1 | 0.26 | Significant inhibition |

Neuromodulatory Effects

The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders. Phenothiazines are known to influence dopaminergic and cholinergic signaling, which can affect mood and cognition.

Research Insights:

- In vivo studies using zebrafish models indicated that the compound modulates cholinesterase activity without exhibiting high toxicity levels .

- The ability to enhance cholinesterase activity suggests its potential use in conditions like Alzheimer's disease, where cholinergic dysfunction is prevalent.

Case Studies

A notable case study involved the synthesis and evaluation of several phenothiazine derivatives, including 2-(10H-phenothiazin-10-yl)ethan-1-amine hydrochloride. The study focused on the following aspects:

- Synthesis: The compound was synthesized using established protocols for phenothiazine derivatives.

- In Vitro Testing: Various derivatives were screened for cytotoxicity against liver cancer cell lines.

- In Vivo Testing: Zebrafish embryos were used to assess developmental toxicity and cholinesterase modulation.

The results indicated that while some derivatives exhibited high cytotoxicity, 2-(10H-phenothiazin-10-yl)ethan-1-amine hydrochloride maintained a favorable toxicity profile, making it a candidate for further development .

Q & A

Q. What are the key synthetic routes for 2-(10H-phenothiazin-10-yl)ethan-1-amine hydrochloride, and how can purity be optimized during synthesis?

The compound is synthesized via alkylation of phenothiazine with ethyl chloroacetate, followed by hydrolysis and conversion to the hydrochloride salt. Key steps include:

- Alkylation : Reflux phenothiazine with ethyl chloroacetate in acetone using K₂CO₃ as a base to form the ester intermediate .

- Hydrolysis : Treat the ester with aqueous KOH in ethanol, followed by acidification with HCl to yield the carboxylic acid derivative.

- Amine formation : Reduce the carboxylic acid to the amine (method not explicitly detailed in evidence; inferred from structural analogs).

- Purification : Recrystallization from ethyl acetate or chloroform improves purity. Monitor reaction progress via TLC and confirm final structure using H/C NMR (e.g., δ 3.99 ppm for CH₂-NH₂ in CDCl₃) .

Q. Which analytical techniques are essential for characterizing this compound?

- NMR spectroscopy : Assign signals for the phenothiazine aromatic protons (δ 6.8–7.2 ppm) and ethylamine chain (δ 3.06–4.00 ppm) to confirm regiochemistry .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) and detect impurities like desmethyl derivatives .

- Mass spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 299.1) .

Advanced Research Questions

Q. How does the conformational flexibility of the phenothiazine core influence the compound’s biological activity?

The phenothiazine ring adopts a "butterfly" conformation, with a dihedral angle of ~150° between the two benzene rings. This conformation modulates interactions with biological targets like serotonin receptors (5-HT₂A) or acetylcholinesterase. X-ray crystallography (e.g., triclinic space group P1, Å) reveals subtle distortions in the ethylamine side chain that affect binding affinity. Refinement using SHELXL-2014/7 is critical for resolving these structural details .

Q. What strategies resolve contradictions in reported biological activity data for phenothiazine derivatives?

Discrepancies in IC₅₀ values (e.g., acetylcholinesterase inhibition) may arise from:

- Assay conditions : Variations in pH, temperature, or solvent (DMSO vs. aqueous buffer) alter ligand-receptor kinetics.

- Impurity profiles : Trace amounts of 3-(10H-phenothiazin-10-yl)-propan-1-amine (a common byproduct) can skew results. Use preparative HPLC or column chromatography to isolate the target compound .

- Cell-based vs. enzymatic assays : Confirm activity across multiple models (e.g., SH-SY5Y neuroblastoma cells vs. recombinant enzyme assays) .

Q. How can computational methods guide the design of derivatives with improved target selectivity?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., dopamine D₂ receptor). Focus on hydrogen bonding between the ethylamine NH and Asp114 residue.

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups at the phenothiazine 2-position) with logP and pKa to predict blood-brain barrier permeability .

Methodological Considerations

Q. What are the best practices for X-ray crystallographic analysis of this compound?

- Crystallization : Grow single crystals via slow evaporation of dichloromethane/hexane mixtures.

- Data collection : Use MoKα radiation (λ = 0.71073 Å) at 93 K to minimize thermal motion artifacts.

- Refinement : Apply SHELXL-2014/7 with anisotropic displacement parameters for non-H atoms. Constrain H-atoms geometrically and validate using R-factor convergence (<0.04) .

Q. How do solvent polarity and pH affect the stability of the hydrochloride salt?

- Aqueous stability : The compound is stable in acidic conditions (pH 3–5) but undergoes hydrolysis at pH >7. Monitor degradation via LC-MS.

- Solvent compatibility : Use polar aprotic solvents (e.g., DMF, DMSO) for reactions; avoid alcohols to prevent esterification of residual carboxylic acid impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.